molecular formula C19H13ClFN3O4 B2916571 1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide CAS No. 941909-37-1

1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2916571
CAS No.: 941909-37-1
M. Wt: 401.78
InChI Key: RZCRAZWJSWHMHI-UHFFFAOYSA-N
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Description

1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C19H13ClFN3O4 and its molecular weight is 401.78. The purity is usually 95%.
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Biological Activity

1-(4-chlorobenzyl)-N-(4-fluoro-3-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings regarding its pharmacological properties, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H18ClF2N3O4C_{21}H_{18}ClF_{2}N_{3}O_{4} with a molecular weight of approximately 423.84 g/mol. The structure includes a dihydropyridine core, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. For instance, derivatives of dihydropyridine have been shown to inhibit cancer cell proliferation through various pathways, including the modulation of kinase activity. A study demonstrated that certain analogs effectively inhibited Met kinase, leading to reduced tumor growth in xenograft models .

Antimicrobial Properties

Dihydropyridine derivatives have also been evaluated for their antimicrobial activity. A related compound exhibited significant inhibition against various bacterial strains, suggesting that the structural features of this class may enhance their interaction with microbial targets. The presence of fluorine and nitro groups has been associated with increased potency against Gram-positive bacteria .

Anti-inflammatory Effects

In addition to antitumor and antimicrobial properties, the compound may possess anti-inflammatory effects. Similar compounds have shown the ability to downregulate pro-inflammatory cytokines in vitro, indicating a potential mechanism for reducing inflammation in chronic diseases .

The biological activity of this compound can be attributed to its interaction with specific biological targets:

  • Kinase Inhibition : The compound may act as a selective inhibitor of various kinases involved in cancer progression.
  • Receptor Modulation : The presence of halogenated substituents (fluoro and chloro) enhances binding affinity to target receptors.

Case Studies and Research Findings

StudyFindings
Identified potent Met kinase inhibitors among dihydropyridine derivatives; demonstrated complete tumor stasis in xenograft models.
Evaluated antimicrobial activity; showed significant inhibition against multiple bacterial strains.
Investigated anti-inflammatory properties; indicated downregulation of cytokines in cell models.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-(4-fluoro-3-nitrophenyl)-2-oxopyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClFN3O4/c20-13-5-3-12(4-6-13)11-23-9-1-2-15(19(23)26)18(25)22-14-7-8-16(21)17(10-14)24(27)28/h1-10H,11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCRAZWJSWHMHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)NC2=CC(=C(C=C2)F)[N+](=O)[O-])CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClFN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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